molecular formula C14H19N3 B11732194 benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11732194
M. Wt: 229.32 g/mol
InChI Key: KIIYNASIBSRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring a benzyl group attached to a methylamine backbone, which is further linked to a 1-propyl-substituted pyrazole ring at the 5-position. The 1-propyl-pyrazole moiety may influence steric and electronic properties, affecting reactivity and biological interactions.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-2-10-17-14(8-9-16-17)12-15-11-13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3

InChI Key

KIIYNASIBSRLIX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Bromination-Alkylation Strategy

The methyl group at C5 can be brominated using N-bromosuccinimide (NBS) under radical initiation. Subsequent nucleophilic substitution with benzylamine yields the target compound:

  • Bromination :
    1-Propyl-3,5-dimethyl-1H-pyrazoleAIBN, CCl4NBS5-(bromomethyl)-1-propyl-3-methyl-1H-pyrazole\text{1-Propyl-3,5-dimethyl-1H-pyrazole} \xrightarrow[\text{AIBN, CCl}_4]{\text{NBS}} \text{5-(bromomethyl)-1-propyl-3-methyl-1H-pyrazole}
    Optimal conditions: 0°C to room temperature, 12–24 h.

  • Alkylation :
    5-(Bromomethyl)pyrazole+BenzylamineEt3N, DMFBenzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine\text{5-(Bromomethyl)pyrazole} + \text{Benzylamine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{this compound}
    Yields: 45–60% after recrystallization.

Reductive Amination of Pyrazole-5-Carbaldehyde

An alternative route involves oxidizing the C5 methyl group to an aldehyde, followed by reductive amination:

  • Oxidation :
    1-Propyl-3,5-dimethyl-1H-pyrazoleKMnO4H2SO41-Propyl-1H-pyrazole-5-carbaldehyde\text{1-Propyl-3,5-dimethyl-1H-pyrazole} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{SO}_4} \text{1-Propyl-1H-pyrazole-5-carbaldehyde}
    Yields: ~50%.

  • Reductive Amination :
    Pyrazole-5-carbaldehyde+BenzylamineNaBH3CNMeOHTarget Compound\text{Pyrazole-5-carbaldehyde} + \text{Benzylamine} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{Target Compound}
    Key parameters: pH 6–7, 24 h stirring.

Alternative Synthetic Routes

Mannich Reaction

The Mannich reaction enables direct introduction of the benzylmethylamine group. Using formaldehyde and benzylamine:
1-Propyl-3-methyl-1H-pyrazole+HCHO+BenzylamineTarget Compound\text{1-Propyl-3-methyl-1H-pyrazole} + \text{HCHO} + \text{Benzylamine} \rightarrow \text{Target Compound}
Challenges include controlling regioselectivity and minimizing polyalkylation.

Resin-Assisted Purification

Solid-phase synthesis employing Wang resin functionalized with isocyanate groups facilitates efficient amine coupling. Post-reaction, the resin is filtered, and the product is eluted with trifluoroacetic acid (TFA). This method improves purity (>95%) but requires specialized equipment.

Industrial Scaling and Optimization

Scaling the bromination-alkylation route presents challenges in handling corrosive reagents. Continuous flow reactors mitigate risks by enabling precise temperature control and reduced reaction volumes. For instance, microreactor systems achieve 85% conversion in 30 minutes, compared to 24 hours in batch processes.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Bromination-Alkylation60%95%Moderate$$
Reductive Amination55%90%High$
Mannich Reaction40%85%Low$

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/CAS Reference
Benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine C₁₅H₂₀N₃ (inferred) ~242.34 1-propyl (pyrazole), benzyl (amine) Not reported
1-Benzyl-5-methyl-1H-pyrazol-3-amine C₁₁H₁₃N₃ 187.24 1-benzyl, 5-methyl (pyrazole) CAS: 956729-47-8
Methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine C₉H₁₇N₃ 167.26 1-propyl (pyrazole), methyl (amine) Purity: 95%
[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₉N₅ 233.31 Dual pyrazole, 1-methyl, 1-propyl CAS: 1856074-75-3

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to the methyl group in Methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (logP ~1.5 vs. ~0.8 inferred from ). This may enhance membrane permeability but reduce aqueous solubility.

Synthetic Routes: Pyrazole-amine derivatives are commonly synthesized via condensation reactions. For example, 3-phenyl-1H-pyrazol-5-amine is prepared by refluxing ethyl 3-oxopropanoate with substituted pyrazoles in acetic acid . A similar approach may apply to the target compound, substituting benzylamine for methylamine.

Biological Relevance :

  • The 1-benzyl-5-methyl-1H-pyrazol-3-amine () demonstrates structural similarity but lacks the propyl group, which in the target compound may confer greater conformational flexibility or steric shielding.

Research Findings and Implications

  • Thermodynamic Stability : Pyrazole rings with bulky substituents (e.g., propyl or benzyl) exhibit anisotropic displacement ellipsoids in crystallography, suggesting stable yet flexible geometries .
  • Electronic Effects : The electron-donating propyl group may stabilize the pyrazole ring’s resonance structure, altering reactivity in nucleophilic substitutions compared to methyl-substituted analogs .
  • Applications : Pyrazole-amines are explored in medicinal chemistry for kinase inhibition and CNS targeting. The benzyl group in the target compound could enhance binding to aromatic-rich enzyme pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Alkylation of pyrazole precursors (e.g., 1-propyl-1H-pyrazol-5-carbaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours.

Amine Coupling : Reductive amination between the aldehyde intermediate and benzylamine using NaBH₃CN or H₂/Pd-C in methanol.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

  • Critical Conditions : pH control during alkylation, inert atmosphere for reductive amination, and rigorous drying of solvents to prevent side reactions. Yield optimization requires stoichiometric balancing of reagents and monitoring via TLC/HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on pyrazole and benzyl groups. Key shifts: pyrazole C-H (~δ 7.5–8.5 ppm), benzyl CH₂ (δ 3.8–4.2 ppm).
  • FTIR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring).
  • X-ray Crystallography : Use SHELXL for refinement (e.g., space group determination, thermal parameter adjustment). Requires high-purity single crystals grown via slow evaporation in dichloromethane/hexane .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Anti-inflammatory : COX-1/COX-2 inhibition assays (ELISA-based measurement of prostaglandin E₂).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors). Include positive controls (e.g., celecoxib for COX-2) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can structural modifications enhance the compound's pharmacological profile, and what computational tools support this?

  • Methodological Answer :

  • Targeted Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 3-position to enhance receptor binding. Replace benzyl with substituted benzyl (e.g., 4-fluoro) for improved bioavailability.
  • Computational Tools :

Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., COX-2 PDB: 3LN1).

QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polarizability) with IC₅₀ values.

  • Validation : Synthesize top derivatives and validate predictions via dose-response assays .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, discrepancies in IC₅₀ may arise from differing ATP concentrations in viability assays.
  • Structural Audit : Verify substituent regiochemistry (e.g., 1-propyl vs. 2-propyl isomers) via 2D NMR (HSQC, HMBC).
  • Meta-Analysis : Apply funnel plots to detect publication bias in high-throughput screening data .

Q. What strategies resolve low crystallinity issues during X-ray structure determination?

  • Methodological Answer :

  • Crystal Engineering : Co-crystallize with carboxylic acids (e.g., fumaric acid) to improve lattice packing.
  • Cryoprotection : Soak crystals in glycerol-containing mother liquor before flash-cooling in liquid N₂.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors. Refine with SHELXL using TWIN/BASF commands for twinned crystals .

Q. How does the amine group influence the compound's reactivity in nucleophilic environments?

  • Methodological Answer :

  • Reactivity Profiling :
  • Acylation : React with acetyl chloride in THF (0°C, 2 h) to form amides. Monitor via FTIR loss of N-H stretch.
  • Alkylation : Treat with methyl iodide (K₂CO₃, DMF, 50°C) to produce tertiary amines.
  • Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates (e.g., pseudo-first-order kinetics for acylation). Compare with DFT-calculated activation energies (Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.